molecular formula C36H41ClNPPd B12040794 CyJohnPhos Pd G2

CyJohnPhos Pd G2

Cat. No.: B12040794
M. Wt: 660.6 g/mol
InChI Key: BIIUZNZEVKWCKI-UHFFFAOYSA-M
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Description

CyJohnPhos Pd G2 is a second-generation palladium catalyst employing the CyJohnPhos ligand (2-(dicyclohexylphosphino)biphenyl), a dialkylbiaryl phosphine derivative . This ligand is characterized by its bulky dicyclohexylphosphino groups, which enhance steric and electronic properties critical for cross-coupling reactions. This compound is optimized for applications in Suzuki-Miyaura, borylation, and other palladium-catalyzed transformations, offering high turnover numbers (TONs) and mild reaction conditions .

Properties

Molecular Formula

C36H41ClNPPd

Molecular Weight

660.6 g/mol

IUPAC Name

chloropalladium(1+);dicyclohexyl-(2-phenylphenyl)phosphane;2-phenylaniline

InChI

InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

BIIUZNZEVKWCKI-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CyJohnPhos Pd G2 involves the coordination of palladium with the ligand CyJohnPhos. The ligand is typically synthesized by reacting 2-dicyclohexylphosphino-1,1′-biphenyl with 2-amino-1,1′-biphenyl. The resulting ligand is then coordinated with palladium chloride to form the final complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Catalytic Activity in Cross-Coupling Reactions

CyJohnPhos Pd G2 demonstrates exceptional performance in Suzuki-Miyaura couplings, particularly for electron-poor aryl halides and polyfluorinated substrates. Key findings include:

Table 1: Performance in Suzuki-Miyaura Couplings (Selected Data)

Substrate Pair (Electrophile + Nucleophile)LigandYield (%)Homocoupling (%)ConditionsSource
2,3,4,5-Tetrafluoro-1-iodobenzene + 3,4,5-Trifluorophenylboronic acidThis compound98095°C, 60 h, K₂CO₃
Pentafluoroiodobenzene + 3,4,5-Trifluorophenylboronic acidThis compound95<2THF/toluene/H₂O, Na₂CO₃
2,3,5,6-Tetrafluorophenylboronic acid + 1,2,4,5-Tetrafluoro-3-iodobenzeneThis compound82095°C, 60 h, Na₂CO₃
  • Key Advantages :

    • High yields (82–99%) with minimal homocoupling (<2%) .

    • Scalable to 32 mmol with retained efficiency (95–99% yield) .

    • Tolerates sterically hindered and electron-deficient substrates .

Mechanistic Insights

This compound operates via a ligand-accelerated mechanism , where its bulky dicyclohexylphosphine group stabilizes palladium intermediates while enabling transmetalation:

Figure 1: Proposed Catalytic Cycle for Ni/PD-Catalyzed Reactions

text
[Ni(0)] → Oxidative Addition → [Ni(II)-Aryl] → Transmetalation → [Ni(II)-Biaryl] → Reductive Elimination → Product
  • Cyclometalation Risk :
    Rapid C–H activation under mild conditions forms cyclonickelated byproducts (e.g., structure 5 in ), a known deactivation pathway. This occurs faster than analogous Pd systems .

Table 2: Ligand Steric Parameters

Ligand%Vbur (min)Reactivity ThresholdOutcome
CyJohnPhos35–39<32% (Reactive)High catalytic turnover
SPhos32<32% (Reactive)Moderate yield
XPhos33<32% (Reactive)Slower kinetics
  • Steric Analysis :
    Conformational flexibility allows CyJohnPhos to occupy a single coordination site during transmetalation, critical for substrate binding .

Comparative Ligand Performance

This compound outperforms other Buchwald ligands in challenging couplings:

Electrophiles:

  • Optimal for polyfluorinated iodobenzenes (e.g., 2,3,4,5-tetrafluoro-1-iodobenzene) .

  • Bromo/chloro derivatives require higher catalyst loading (10 mol%) .

Nucleophiles:

  • Boronic Acids : Effective for 3,4,5-trifluorophenylboronic acid (98% yield) .

  • Boronic Esters : Improved stability with neopentyl glycol esters (e.g., 82% yield for 2,3,5,6-tetrafluorophenyl ester) .

Deactivation Pathways:

  • Rapid hydrodeboronation occurs with ortho-fluorinated boronic acids (e.g., 2,3,4-trifluorophenylboronic acid deboronates in <60 min at 32°C) .

Scientific Research Applications

CyJohnPhos Pd G2 has a wide range of applications in scientific research:

Mechanism of Action

CyJohnPhos Pd G2 acts as a catalyst by coordinating with the reactants to form an active palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Structural Features of Dialkylbiaryl Phosphine Ligands

Ligand Key Substituents Metal Compatibility Notable Applications
CyJohnPhos Dicyclohexylphosphino Pd, Ni Borylation, cross-coupling
XPhos Biaryl with bulky tert-butyl Pd Aryl chlorides, aminations
SPhos Modified biaryl backbone Pd Challenging substrates
BippyPhos Pyrazole-morpholine Pd Asymmetric catalysis

CyJohnPhos distinguishes itself through its dicyclohexyl groups, which improve stability and electron-donating capacity compared to tert-butyl substituents in XPhos .

Functional Comparison with Palladium Catalysts

CyJohnPhos Pd G2 is benchmarked against other Pd catalysts in cross-coupling efficiency:

Table 2: Catalytic Performance in Borylation Reactions

Catalyst System Reaction Scope Yield (%) TON Conditions Reference
CyJohnPhos-Pd (G2) Aryl bromides/iodides 93 95 0.97 mol%, 1–10 min
XPhos-Pd-G3 Aryl chlorides 90 88 1 mol%, 80°C
XantPhos-Pd-G2 Suzuki-Miyaura N/A N/A 188–196°C decomposition

This compound achieves superior yields and TONs under milder conditions than XPhos-Pd-G3, particularly for aryl bromides/iodides. However, XPhos-Pd-G3 excels in activating aryl chlorides due to stronger electron-donating groups .

Comparison with Nickel-Based Systems

CyJohnPhos is also utilized in nickel-catalyzed systems, offering cost advantages over palladium:

Table 3: Ni vs. Pd Catalysts Using CyJohnPhos

System Metal Loading Cost Efficiency Yield (%) Reaction Time
NiCl₂·6H₂O/CyJohnPhos 2.5 mol% High 77–93 1–10 min
CyJohnPhos-Pd G2 0.97 mol% Moderate 93 1–10 min

While Ni/CyJohnPhos reduces costs, Pd-based systems achieve higher TONs and broader substrate compatibility .

Case Study: Algorithm-Driven Optimization

A 2020 study using adaptive Bayesian optimization identified CyJohnPhos as the optimal ligand for a model reaction, achieving 93% yield and TON 95 within four iterations. In contrast, SPhos yielded only 77% under identical conditions . This highlights CyJohnPhos’s superior adaptability in high-throughput screening.

Limitations and Trade-offs

  • Cost : Pd-based systems (e.g., this compound) are more expensive than Ni analogs but offer faster kinetics.
  • Substrate Scope : this compound is less effective for aryl chlorides compared to XPhos-Pd-G3 .
  • Thermal Stability : XantPhos-Pd-G2 decomposes above 188°C, limiting high-temperature applications .

Q & A

Q. What are the established protocols for synthesizing and characterizing CyJohnPhos Pd G2?

Methodological Answer: Synthesis typically involves reacting palladium precursors (e.g., Pd(OAc)₂) with CyJohnPhos ligand under inert conditions. Characterization requires multi-technique validation:

  • NMR spectroscopy (¹H, ³¹P) to confirm ligand coordination and purity .
  • X-ray crystallography for structural elucidation, critical for verifying bond lengths and coordination geometry .
  • Elemental analysis to validate stoichiometry .

Q. What catalytic applications are most frequently reported for this compound in cross-coupling reactions?

Methodological Answer: Common applications include Suzuki-Miyaura and Buchwald-Hartwig couplings. Key parameters to replicate literature results:

  • Substrate scope : Test aryl/heteroaryl halides with varying steric/electronic profiles.
  • Catalyst loading : Optimize between 0.5–2 mol% to balance activity and cost .
  • Solvent/base systems : Use toluene or dioxane with Cs₂CO₃ or K₃PO₄ for reproducibility .

Q. How can researchers design experiments to assess the ligand’s stability under varying reaction conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) to evaluate thermal stability .
  • In situ NMR monitoring to detect ligand decomposition or Pd black formation .
  • Control experiments with/without ligands to isolate catalytic vs. homogeneous Pd effects .

Advanced Research Questions

Q. How can statistical experimental design (e.g., DOE) optimize reaction conditions for this compound?

Methodological Answer:

  • Factor screening : Identify critical variables (temperature, ligand ratio, solvent polarity) using fractional factorial designs .
  • Response surface methodology (RSM) to model interactions between factors and maximize yield/selectivity .
  • Robustness testing : Validate optimized conditions with ±10% parameter variations to assess reproducibility .

Q. What strategies address contradictions in reported catalytic activity data for this compound?

Methodological Answer:

  • Data triangulation : Cross-validate results using multiple analytical techniques (e.g., GC-MS, HPLC, ICP-OES for Pd leaching) .
  • Batch-to-batch analysis : Compare catalyst performance across syntheses to identify purity or storage-related inconsistencies .
  • Meta-analysis : Systematically review literature to isolate variables (e.g., substrate class, solvent) causing divergent outcomes .

Q. How can mechanistic studies differentiate between homogeneous and heterogeneous catalysis pathways?

Methodological Answer:

  • Mercury poisoning tests : Add Hg(0) to quench colloidal Pd; activity loss suggests heterogeneous pathways .
  • Dynamic light scattering (DLS) : Monitor nanoparticle formation during reactions .
  • Kinetic profiling : Compare rate laws with proposed mechanisms (e.g., zero-order in substrate for heterogeneous systems) .

Q. What validation criteria ensure reproducibility when adapting this compound to novel substrates?

Methodological Answer:

  • Negative controls : Include reactions without catalyst or ligand to rule out background reactivity .
  • Benchmarking : Compare yields/turnover numbers (TON) against established substrates (e.g., bromobenzene) .
  • Open-data practices : Share raw spectra, chromatograms, and crystallographic data in supplementary materials .

Q. How do researchers balance catalyst loading and environmental impact in method development?

Methodological Answer:

  • Lifecycle assessment (LCA) : Quantify Pd recovery efficiency via ICP-MS and ligand recyclability .
  • Green chemistry metrics : Calculate E-factor and atom economy to benchmark sustainability .
  • Alternative solvents : Test biodegradable or neoteric solvents (e.g., cyclopentyl methyl ether) .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

Methodological Answer:

  • Feasibility : Pilot studies to assess resource requirements (e.g., ligand synthesis time, Pd cost) .
  • Novelty : Literature gaps in enantioselective applications or C-H activation .
  • Ethical considerations : Adhere to lab safety protocols for Pd waste disposal .

Q. What cross-disciplinary approaches enhance mechanistic understanding of this compound?

Methodological Answer:

  • Computational chemistry : DFT calculations to map transition states and ligand electronic effects .
  • Operando spectroscopy : Use IR or XAS to track catalyst speciation during reactions .
  • Collaborative workflows : Partner with material scientists for advanced characterization (e.g., TEM, XPS) .

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